Cas no 851956-01-9 ((3S)-piperidine-3-carboxylic acid;hydrochloride)

(3S)-piperidine-3-carboxylic acid;hydrochloride structure
851956-01-9 structure
Product name:(3S)-piperidine-3-carboxylic acid;hydrochloride
CAS No:851956-01-9
MF:C6H12ClNO2
MW:165.617980957031
MDL:MFCD00211281
CID:717092
PubChem ID:24820453

(3S)-piperidine-3-carboxylic acid;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (S)-Piperidine-3-carboxylic acid hydrochloride
    • S-3-PIPERIDINE-3-CARBOXYLIC ACID
    • (3S)-3-Piperidinecarboxylic acid hydrochloride
    • (3S)-piperidine-3-carboxylic acid,hydrochloride
    • (S)-3-Piperidine-3-Carboxylic Acid
    • (S)-3-piperidinecarboxylic acid*HCl
    • 3-Piperidinecarboxylicacid, hydrochloride (1:1), (3S)-
    • (3S)-piperidine-3-carboxylic acid;hydrochloride
    • 3-Piperidinecarboxylic acid, hydrochloride, (3S)- (9CI)
    • (3S)-Piperidine-3-carboxylic acid hydrochloride
    • (S)-Nipecotic acid hydrochloride
    • MDL: MFCD00211281
    • Inchi: 1S/C6H11NO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m0./s1
    • InChI Key: LRZWUDOLANRDSF-JEDNCBNOSA-N
    • SMILES: C([C@@H]1CNCCC1)(=O)O.Cl

Computed Properties

  • Exact Mass: 165.05600
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1

Experimental Properties

  • Color/Form: White to Yellow Solid
  • PSA: 49.33000
  • LogP: 1.20140

(3S)-piperidine-3-carboxylic acid;hydrochloride Security Information

(3S)-piperidine-3-carboxylic acid;hydrochloride Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(3S)-piperidine-3-carboxylic acid;hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-160263-1.0g
(3S)-piperidine-3-carboxylic acid hydrochloride
851956-01-9 95%
1g
$0.0 2023-06-08
abcr
AB285401-5 g
(S)-Piperidine-3-carboxylic acid hydrochloride, 97%; .
851956-01-9 97%
5g
€110.90 2023-06-22
eNovation Chemicals LLC
Y1297785-25g
(S)-3-Piperidine-3-Carboxylic Acid
851956-01-9 97.0%
25g
$300 2024-06-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00859-1-100G
(3S)-piperidine-3-carboxylic acid;hydrochloride
851956-01-9 97%
100g
¥ 3,359.00 2023-04-13
Enamine
EN300-160263-0.05g
(3S)-piperidine-3-carboxylic acid hydrochloride
851956-01-9 95%
0.05g
$19.0 2023-02-18
Enamine
EN300-160263-0.1g
(3S)-piperidine-3-carboxylic acid hydrochloride
851956-01-9 95%
0.1g
$19.0 2023-02-18
Chemenu
CM181089-5g
(S)-piperidine-3-carboxylic acid hydrochloride
851956-01-9 98%
5g
$68 2023-01-09
abcr
AB285401-1 g
(S)-Piperidine-3-carboxylic acid hydrochloride, 97%; .
851956-01-9 97%
1g
€72.80 2023-06-22
AstaTech
64552-5/G
L(+)-NIPECOTIC ACID HCL
851956-01-9 97%
5g
$34 2023-09-16
Chemenu
CM181089-25g
(S)-piperidine-3-carboxylic acid hydrochloride
851956-01-9 98%
25g
$281 2021-08-05

(3S)-piperidine-3-carboxylic acid;hydrochloride Production Method

Additional information on (3S)-piperidine-3-carboxylic acid;hydrochloride

Comprehensive Overview of (3S)-Piperidine-3-carboxylic Acid Hydrochloride (CAS No. 851956-01-9)

(3S)-Piperidine-3-carboxylic acid hydrochloride (CAS No. 851956-01-9) is a chiral organic compound widely utilized in pharmaceutical research and fine chemical synthesis. As a derivative of piperidine, this compound features a carboxyl group at the 3-position of the piperidine ring, with an (S)-configuration at the stereocenter. The hydrochloride salt form enhances its solubility and stability, making it a preferred choice for drug development and biochemical applications.

The growing interest in chiral building blocks like (3S)-piperidine-3-carboxylic acid hydrochloride stems from their critical role in designing enantioselective drugs. Researchers frequently search for "piperidine derivatives in drug discovery" or "CAS 851956-01-9 applications," reflecting its relevance in modern medicinal chemistry. Its structural versatility allows for modifications to target G-protein-coupled receptors (GPCRs) and enzyme inhibitors, aligning with trends in personalized medicine and small-molecule therapeutics.

In synthetic chemistry, this compound serves as a key intermediate for peptide mimetics and heterocyclic scaffolds. Recent publications highlight its use in developing CNS-active compounds, addressing rising demand for neurodegenerative disease treatments. Searches for "synthesis of (3S)-piperidine-3-carboxylic acid" or "chiral resolution techniques" underscore its technical significance. The hydrochloride salt form also improves bioavailability, a hot topic in "API formulation optimization" discussions.

Quality control of CAS 851956-01-9 involves advanced analytical methods such as HPLC and chiral chromatography, ensuring ≥98% enantiomeric purity—a frequent query among purchasers. Environmental considerations drive interest in "green synthesis of piperidine derivatives," with manufacturers adopting catalytic asymmetric hydrogenation to reduce waste. Regulatory compliance with ICH guidelines further elevates its appeal for GMP-grade applications.

Beyond pharmaceuticals, this compound finds niche applications in ligand design for metal-organic frameworks (MOFs) and asymmetric catalysis. Its zwitterionic properties enable unique interactions in supramolecular chemistry, a trending area in materials science. Patent analyses reveal increasing claims involving 851956-01-9 for biodegradable polymers, responding to sustainability trends.

Storage recommendations for (3S)-piperidine-3-carboxylic acid hydrochloride emphasize protection from moisture at 2–8°C, a detail often searched alongside "stability of chiral acids." Comparative studies with its (3R)-enantiomer (a related long-tail keyword) demonstrate distinct pharmacological profiles, highlighting the importance of stereochemical purity. Suppliers increasingly provide COA documentation and MSDS data to meet rigorous industry standards.

Emerging applications in PET tracer development and fluorescent probes position this compound at the intersection of diagnostics and therapeutics. Its low cytotoxicity (per OECD 429 assays) makes it suitable for cell-based assays, addressing the booming in vitro research market. Recent breakthroughs in continuous flow synthesis of such pharma intermediates further enhance its commercial viability.

In conclusion, 851956-01-9 represents a multifaceted tool for modern chemistry, bridging medicinal chemistry, materials science, and process innovation. Its alignment with high-throughput screening needs and fragment-based drug design ensures sustained relevance. As research expands into artificial intelligence-driven molecular modeling, demand for well-characterized chiral templates like this compound will continue to grow.

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